2-Hydrazino-phenol; hydrochloride
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Overview
Description
2-Hydrazino-phenol; hydrochloride is an organic compound with the molecular formula C6H8N2O·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a hydrazino group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 2-Hydrazino-phenol; Hydrochloride are likely to be similar to those of other hydrazine and phenol derivatives. Hydrazine derivatives are known to interact with various biological targets, including multiple receptors . Phenolic compounds, on the other hand, are known to interact with a variety of enzymes and proteins, influencing numerous biochemical pathways .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. As a hydrazine derivative, it can undergo nucleophilic addition reactions, forming hydrazone derivatives . This is a variation of the imine forming reaction, which can lead to significant changes in the biochemical environment .
Biochemical Pathways
The compound affects various biochemical pathways. Phenolic compounds are biosynthesized via the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . They are involved in a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetics of this compound, like other hydrazine and phenol derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound would be rapidly absorbed and distributed throughout the body . Its metabolism would likely involve enzymatic reactions, and it would be excreted through the kidneys .
Result of Action
The result of the action of this compound would be the modulation of various biochemical pathways and physiological processes. This could lead to a range of effects, depending on the specific targets and pathways involved. For instance, hydrazine derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual. For instance, the reaction of hydrazine derivatives can be influenced by the presence of a base and heat .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, such as 2-Hydrazino-phenol; hydrochloride, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions
Molecular Mechanism
Hydrazines can react with carbonyls to form hydrazones, a mechanism similar to that of imine formation . This suggests that this compound may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Phenolic compounds are known for their stability and resistance to degradation
Metabolic Pathways
Phenolic compounds are products of the secondary metabolism of plants, produced by synthesis through the pentose phosphate, shikimate, and phenylpropanoid pathways
Transport and Distribution
Phenolic compounds are known to be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazino-phenol; hydrochloride can be synthesized through several methods. One common method involves the reaction of phenol with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-phenol; hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydrazones, which are useful in the synthesis of other organic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazones
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Hydrazino-phenol; hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar in structure but lacks the hydroxyl group.
Hydrazinopyridine: Contains a pyridine ring instead of a phenol ring.
Hydrazinobenzene: Similar structure but without the hydroxyl group.
Uniqueness
2-Hydrazino-phenol; hydrochloride is unique due to the presence of both the hydrazino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
2-hydrazinylphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDKCNSXFBJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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